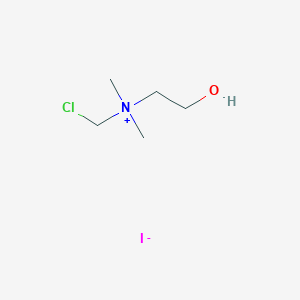
Chlorocholine iodide
Overview
Description
Mechanism of Action
Target of Action
Chlorocholine iodide, also known as chlorocholine (ClCh+), is a synthetic homologue of the choline ion (Ch+) .
Mode of Action
It’s known that for choline ions, water is bound to the hydroxy group via hydrogen bonds, whereas for chlorocholine, a rather stiff clathrate-like shell around the chlorine atom seems to be formed . Both cations form contact ion pairs with chloride ions, with association constants of only approximately 2 to 3 M-1 .
Biochemical Pathways
Iodine, a component of this compound, is known to play a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for body growth, maturation and development, cell and tissue growth, and body metabolism . Therefore, it’s plausible that this compound might influence similar biochemical pathways.
Pharmacokinetics
It’s known that the physicochemical properties of a molecule can influence its potential to become a drug
Result of Action
It’s known that iodine, a component of this compound, has extrathyroidal effects as an antioxidant, differentiator, and immunomodulator . Depending on the cellular context, iodine can function as an inhibitor or activator of immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study showed that the combined applications of chlorocholine chloride (a related compound) and nitrogen fertilizer enhanced nitrogen metabolism, increased nitrogen use efficiency, and grain yield of summer maize . This suggests that environmental factors such as soil composition and nutrient availability can influence the action of this compound.
Advantages and Limitations for Lab Experiments
Chlorocholine iodide has several advantages for use in laboratory experiments. It is a selective reagent that can be used to detect specific molecules in biological samples. It is also a biological stain that can be used to visualize cells and tissues. However, there are some limitations to its use. This compound is sensitive to pH and temperature changes, which can affect its stability and reactivity. It is also toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of chlorocholine iodide. One potential application is in the development of cancer therapies. This compound has been shown to induce apoptosis in cancer cells, and further studies could lead to the development of new cancer treatments. Another potential application is in the development of new diagnostic tools for detecting specific molecules in biological samples. This compound could be used as a selective reagent for the detection of biomarkers in diseases such as cancer and Alzheimer's disease.
Conclusion:
This compound is a chemical compound that has potential applications in various fields such as biochemistry, pharmacology, and cancer therapy. It is a selective reagent that can be used to detect specific molecules in biological samples and a biological stain that can be used to visualize cells and tissues. Further studies are needed to fully understand the potential applications of this compound and to develop new diagnostic and therapeutic tools.
Scientific Research Applications
Chlorocholine iodide has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and cancer therapy. It has been used as a selective reagent for the detection of amino acids, peptides, and proteins in biological samples. This compound has also been used as a biological stain for the visualization of cells and tissues.
Safety and Hazards
properties
IUPAC Name |
chloromethyl-(2-hydroxyethyl)-dimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClNO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINPJBYVGPVRG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CCl.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diphenyl[(3S)-1-[2-oxo-2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine-3-yl]acetamide](/img/structure/B3321290.png)
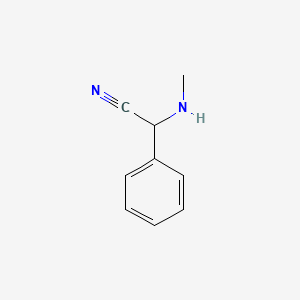
![tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate](/img/structure/B3321310.png)
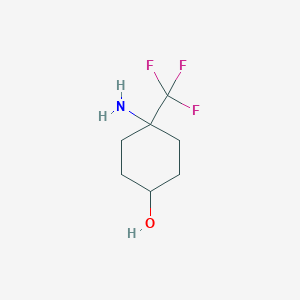
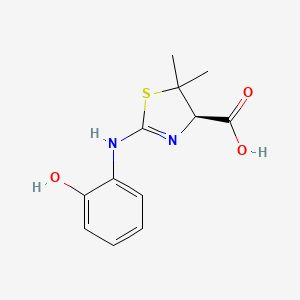
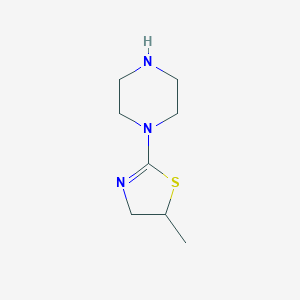
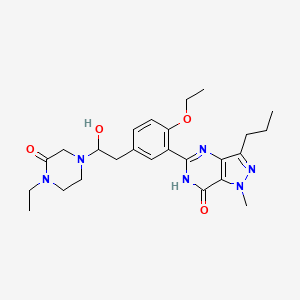
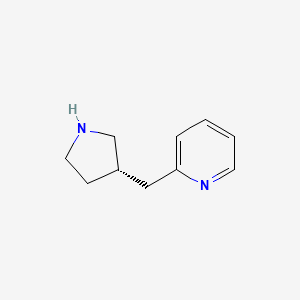
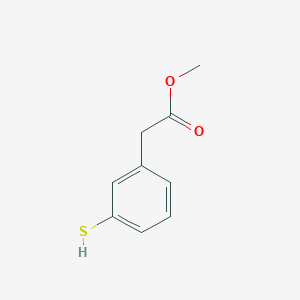
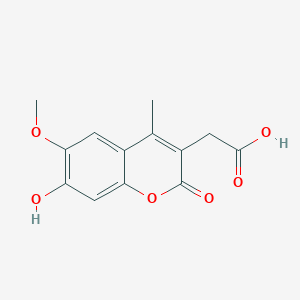


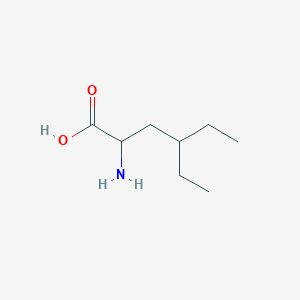
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)